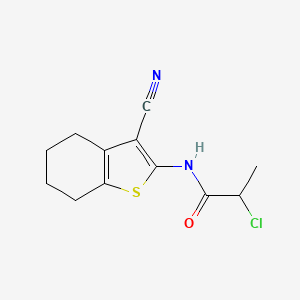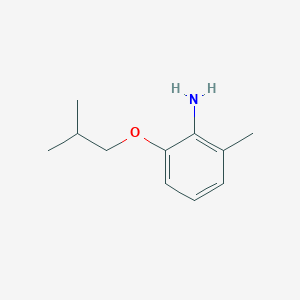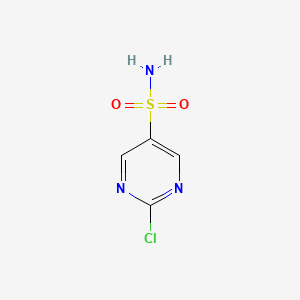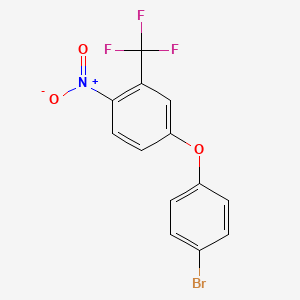
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide
Overview
Description
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chloro group, a cyano group, and a tetrahydrobenzothiophene moiety
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways.
Mode of Action
The compound interacts with its targets by forming a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK3 kinase . This interaction inhibits the activity of the JNK2 and JNK3 kinases .
Pharmacokinetics
The compound’s molecular weight of282.79 g/mol suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of JNK2 and JNK3 kinases, leading to the modulation of the MAPK signaling pathway . This can potentially affect various cellular processes, including cell growth and apoptosis.
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) family, particularly JNK2 and JNK3 . The inhibition of these kinases can modulate cellular stress responses, apoptosis, and inflammation. The nature of these interactions involves the binding of this compound to the active site of the kinases, thereby preventing their phosphorylation and subsequent activation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of JNK2 and JNK3 by this compound can lead to reduced apoptosis and inflammation in neuronal cells . Additionally, it has been shown to affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of JNK2 and JNK3, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular responses. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of JNK2 and JNK3, leading to prolonged anti-inflammatory and anti-apoptotic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Additionally, its interaction with metabolic enzymes can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within cells can impact its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Chlorination: The chloro group can be introduced through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond through a reaction between the chlorinated intermediate and a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzothiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of various substituted amides or thioethers.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly as kinase inhibitors.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)amide: Similar structure but lacks the chloro group.
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
The presence of the chloro group in 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)propanamide imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-7(13)11(16)15-12-9(6-14)8-4-2-3-5-10(8)17-12/h7H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBLWIYQROMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)



![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)



![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)
![2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol](/img/structure/B1386268.png)

![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)
